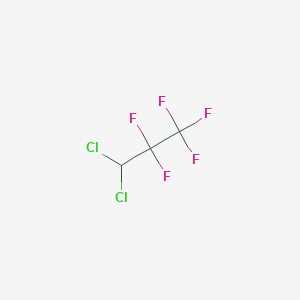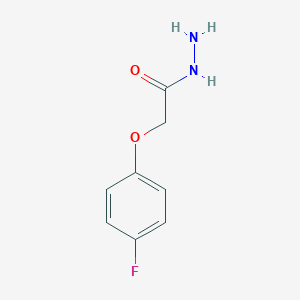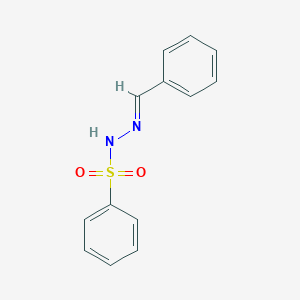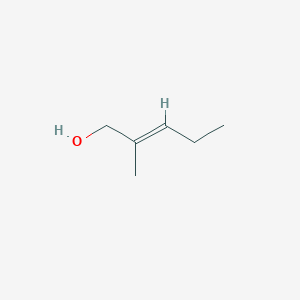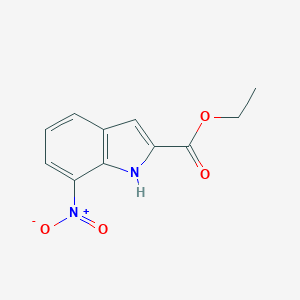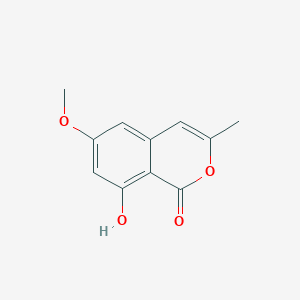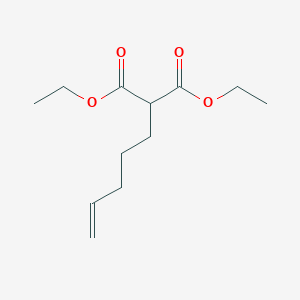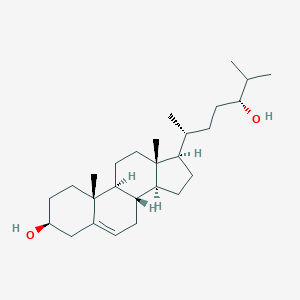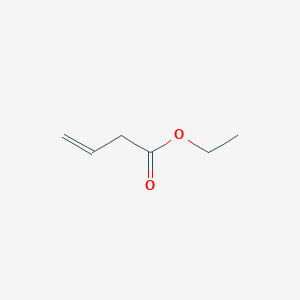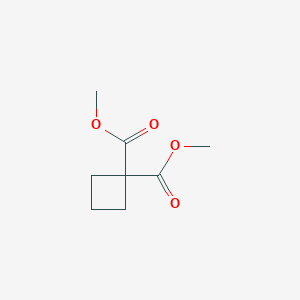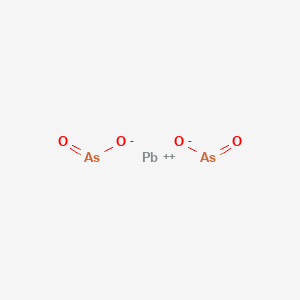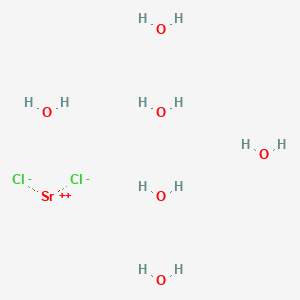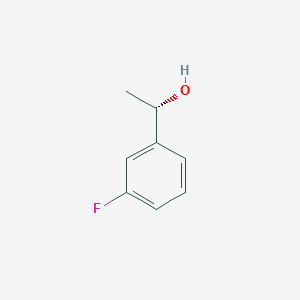
(S)-1-(3-Fluorofenil)etanol
Descripción general
Descripción
(S)-1-(3-Fluorophenyl)ethanol is a chiral alcohol with the molecular formula C8H9FO It is characterized by the presence of a fluorine atom on the phenyl ring and a hydroxyl group attached to the ethyl chain
Aplicaciones Científicas De Investigación
(S)-1-(3-Fluorophenyl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a chiral auxiliary in asymmetric synthesis.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various fluorinated compounds
Mecanismo De Acción
Target of Action
The primary targets of (S)-1-(3-Fluorophenyl)ethanol are non-native molecules within biological systems . This compound is used in bio-orthogonal click reactions, a set of reactions that exclusively target these non-native molecules .
Mode of Action
(S)-1-(3-Fluorophenyl)ethanol interacts with its targets through bio-orthogonal click reactions . These reactions occur on cellular surfaces, in the cell cytosol, or within the body . They demonstrate the feasibility of artificial chemical reactions in biological systems, which is challenging to achieve with conventional chemical reactions .
Biochemical Pathways
The affected pathways involve the manipulation of biomolecules in complex biological systems . The compound’s action leads to changes in these systems, enabling precise and selective manipulation of biomolecules . This methodology has diverse applications, from cell labeling to biosensing and polymer synthesis .
Pharmacokinetics
The compound’s ability to participate in bio-orthogonal click reactions suggests it may have unique pharmacokinetic properties that allow it to interact effectively with non-native molecules in biological systems .
Result of Action
The molecular and cellular effects of (S)-1-(3-Fluorophenyl)ethanol’s action are primarily seen in its ability to modify biological systems . By targeting non-native molecules, it can bring about changes at the molecular level that have downstream effects on cellular function .
Action Environment
The action, efficacy, and stability of (S)-1-(3-Fluorophenyl)ethanol are influenced by various environmental factors. These factors can include the presence of other molecules, the specific characteristics of the biological system in which it is acting, and the conditions under which the bio-orthogonal click reactions occur .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-1-(3-Fluorophenyl)ethanol can be synthesized through various methods. One common approach involves the asymmetric reduction of 3-fluoroacetophenone using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method includes the use of boronic esters, which undergo stereospecific transformations to yield the target compound .
Industrial Production Methods: In an industrial setting, the production of (S)-1-(3-Fluorophenyl)ethanol often involves the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to achieve high yields and selectivity. The reaction conditions typically include controlled temperature and pressure to optimize the conversion rates and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: (S)-1-(3-Fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3-fluoroacetophenone.
Reduction: The compound can be reduced to form the corresponding alkane, 3-fluorophenylethane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: 3-Fluoroacetophenone
Reduction: 3-Fluorophenylethane
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- ®-1-(3-Fluorophenyl)ethanol
- 1-(4-Fluorophenyl)ethanol
- 1-(2-Fluorophenyl)ethanol
Comparison: (S)-1-(3-Fluorophenyl)ethanol is unique due to its specific stereochemistry and the position of the fluorine atom on the phenyl ring. Compared to its ®-enantiomer, the (S)-form may exhibit different biological activities and selectivity in chiral environments. The position of the fluorine atom also influences the compound’s reactivity and interaction with other molecules, distinguishing it from other fluorophenyl ethanol derivatives .
Propiedades
IUPAC Name |
(1S)-1-(3-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESOPGLEIJQAEF-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287056 | |
| Record name | (αS)-3-Fluoro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126534-32-5 | |
| Record name | (αS)-3-Fluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-3-Fluoro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(3-fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


